molecular formula C20H15FN2O2S B2672781 3-(3-fluorophenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326840-32-7

3-(3-fluorophenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No. B2672781
CAS RN: 1326840-32-7
M. Wt: 366.41
InChI Key: AEZQEGDEQWPZMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-fluorophenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C20H15FN2O2S and its molecular weight is 366.41. The purity is usually 95%.
BenchChem offers high-quality 3-(3-fluorophenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-fluorophenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Evaluation

A study by More et al. (2013) details the synthesis of various substituted thieno[2,3-d]pyrimidines, aiming to explore their antibacterial properties. The synthesis involves multiple steps, starting from the treatment of diethane with ethyl cynoacetate and leading to the formation of key intermediates. These intermediates are further reacted with various aromatic amines and aminophenols to yield substituted thienopyrimidines. The new compounds were characterized using multiple techniques, and their potential antibacterial applications were evaluated, highlighting the relevance of thienopyrimidine derivatives in medicinal chemistry (More, Chandra, Nargund, & Nargund, 2013).

Biological Activity and SAR Studies

Research conducted by Guo et al. (2003) focuses on the synthesis and structure-activity relationship (SAR) studies of thieno[2,3-d]pyrimidine-2,4-diones as human GnRH receptor antagonists. These compounds are investigated for their potential to treat reproductive diseases. The study identifies key structural features that contribute to good receptor binding activity, emphasizing the significance of hydrophobic substituents for enhanced biological activity. This research sheds light on the therapeutic applications of thienopyrimidine derivatives in addressing reproductive health issues (Guo, Chen, Wu, Zhu, Struthers, Saunders, Xie, & Chen, 2003).

properties

IUPAC Name

3-(3-fluorophenyl)-1-[(4-methylphenyl)methyl]-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O2S/c1-13-5-7-14(8-6-13)12-22-17-9-10-26-18(17)19(24)23(20(22)25)16-4-2-3-15(21)11-16/h2-11,17-18H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWLEWBMRAESBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3C=CSC3C(=O)N(C2=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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